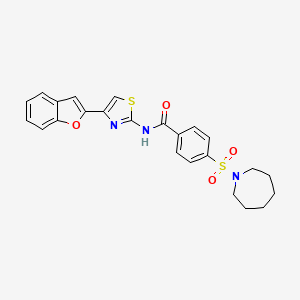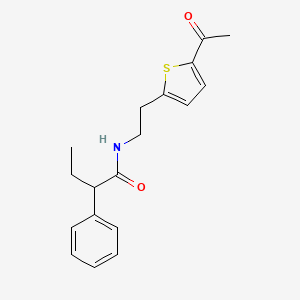
5-Bromo-3-methyl-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methyl-2H-isoquinolin-1-one is a chemical compound with the CAS Number: 1501567-39-0 . It has a molecular weight of 238.08 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methyl-2H-isoquinolin-1-one is1S/C10H8BrNO/c1-6-5-8-7 (10 (13)12-6)3-2-4-9 (8)11/h2-5H,1H3, (H,12,13) . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Physical And Chemical Properties Analysis
5-Bromo-3-methyl-2H-isoquinolin-1-one is a powder at room temperature .Aplicaciones Científicas De Investigación
Bioreductive Prodrug System
5-Bromo-3-methyl-2H-isoquinolin-1-one has been explored for its potential in bioreductive prodrug systems. Specifically, it can be used for selective drug delivery to hypoxic tissues, as demonstrated in a study involving the biomimetic reduction of 5-bromoisoquinolin-1-one (Parveen, Naughton, Whish, & Threadgill, 1999).
Synthesis of Dihydropyrimidin-2(1H)-ones and Hydroquinazoline-2,5-diones
A study utilized 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane as a catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, emphasizing the versatility of 5-bromo-3-methyl-2H-isoquinolin-1-one in chemical syntheses (Kefayati, Asghari, & Khanjanian, 2012).
Regioselective Bromination
Research has shown that 5-bromo-3-methyl-2H-isoquinolin-1-one can be produced through regioselective bromination of isoquinoline, demonstrating its significance in creating specific molecular structures (Brown & Gouliaev, 2004).
Drug Discovery and Synthesis Optimization
In drug discovery, 5-bromo-3-methyl-2H-isoquinolin-1-one has been used as a key intermediate. A study discussed improving its synthetic route, which is crucial for quick supply in medicinal research (Nishimura & Saitoh, 2016).
Inhibitor Synthesis
The compound has been involved in the synthesis of various inhibitors. A study described the synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones, identifying a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2) (Sunderland et al., 2011).
Noncovalent Supramolecular Complexes
It's also been used in studies of noncovalent supramolecular complexes, such as in the reactions involving 3-methylisoquinoline (Fuss, Siehl, Olenyuk, & Stang, 1999).
Photochromic Compounds
5-Bromo-3-methyl-2H-isoquinolin-1-one has been used in the synthesis of photochromic compounds, specifically in the formylation of 5-bromo-8-hydroxyquinoline leading to photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines] (Voloshin et al., 2008).
Synthesis of Pyrrolo[2,1-a]isoquinolines
The compound has been instrumental in the synthesis of pyrrolo[2,1-a]isoquinolines, showing its importance in the creation of complex heterocyclic structures (Voskressensky et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-bromo-3-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBXDTPFZIXEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2H-isoquinolin-1-one | |
CAS RN |
1501567-39-0 |
Source


|
| Record name | 5-bromo-3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)
![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)


![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)


![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)


